Sitagliptin-D4 Hydrochloride
Description
Significance of Stable Isotope Labeling in Drug Discovery and Development
Stable isotope labeling is a pivotal technique in pharmaceutical research, providing precise insights into a drug's behavior in the body. musechem.commetsol.com Unlike radioactive isotopes, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them exceptionally safe for use in clinical trials, including those involving vulnerable populations. metsol.com
The core advantage of this method lies in its ability to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. musechem.comchemicalsknowledgehub.com By "labeling" a drug molecule, researchers can accurately track its path and identify the metabolites formed in biological systems. chemicalsknowledgehub.com This process is essential for understanding the pharmacokinetic profile of new drugs and ensuring their safety and efficacy. musechem.comnih.gov The use of stable isotopes can accelerate the drug development process by providing early, detailed insights into a compound's metabolic pathways, helping to identify promising candidates sooner. metsol.com
Role of Deuterated Analogs in Modern Analytical Chemistry and Drug Metabolism Studies
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, are particularly vital in modern bioanalysis. wikipedia.org This subtle change—the addition of a neutron—makes the molecule heavier without significantly altering its chemical properties. wikipedia.orgacanthusresearch.com This increased mass is the key to its utility in mass spectrometry (MS), a highly sensitive and selective detection method. nih.gov
In quantitative analysis, especially when coupled with liquid chromatography (LC-MS/MS), deuterated compounds serve as ideal internal standards. acanthusresearch.comresearchgate.net An internal standard is a compound added in a known quantity to samples, helping to correct for variations during sample processing and analysis. nih.govnih.gov Because a deuterated analog is chemically almost identical to the non-labeled drug (the analyte), it behaves similarly during extraction and chromatographic separation, which significantly improves the accuracy and reproducibility of the measurement. acanthusresearch.comresearchgate.net
Furthermore, the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference, known as the kinetic isotope effect, can slow down the metabolic breakdown of the drug at the site of deuteration. nih.govbioscientia.de This phenomenon allows researchers to study metabolic pathways and can sometimes be used to design drugs with improved pharmacokinetic profiles. bioscientia.denih.gov
Overview of Sitagliptin-D4 Hydrochloride as a Research Tool
This compound is the deuterium-labeled version of Sitagliptin (B1680988) Hydrochloride. medchemexpress.com Its primary and critical application in the pharmaceutical field is as an internal standard for the quantification of sitagliptin in biological samples, such as plasma. caymanchem.comcaymanchem.combiomol.com
In bioequivalence and pharmacokinetic studies, researchers need to measure the concentration of sitagliptin with high precision. nih.govoup.com this compound is added to patient samples to ensure the accuracy of these measurements. europa.eunih.gov Its mass is different from that of sitagliptin, allowing a mass spectrometer to distinguish between the drug being measured and the internal standard, while its chemical similarity ensures that it behaves predictably throughout the analytical process. ijpcbs.comgabi-journal.net This makes it an indispensable tool for developing and validating methods for regulatory bioanalysis. nih.gov
Table 1: Comparison of Sitagliptin Hydrochloride and its Deuterated Analog
| Property | Sitagliptin Hydrochloride | This compound |
|---|---|---|
| Chemical Formula | C₁₆H₁₅F₆N₅O · HCl | C₁₆H₁₁D₄F₆N₅O · HCl caymanchem.com |
| Molecular Weight | ~443.78 g/mol | ~447.80 g/mol caymanchem.cominvivochem.comnih.gov |
| Primary Use | Therapeutic Agent | Internal Standard for Bioanalysis caymanchem.comclearsynth.com |
| Isotopic Label | None | Four Deuterium (D) atoms caymanchem.com |
Properties
Molecular Formula |
C16H12D4ClF6N5O |
|---|---|
Purity |
99.8% by HPLC; 99% atom D |
Origin of Product |
United States |
Synthesis and Characterization of Sitagliptin D4 Hydrochloride
Deuteration Strategies and Methodologies for Sitagliptin-D4 Hydrochloride
The preparation of this compound is achieved through a carefully designed synthetic route that introduces deuterium (B1214612) at specific molecular positions. This labeling provides a distinct mass signature without significantly altering the compound's chemical properties.
The synthesis culminates in the production of Sitagliptin-D4, which is then converted to its hydrochloride salt. google.com This multi-step approach allows for purification at intermediate stages, ensuring the high purity of the final product. The yield for the final step of converting Sitagliptin-D4 to its hydrochloride salt is reported to be 83.66%. google.com
The synthesis commences with hydrazine (B178648) hydrate (B1144303) as a primary starting material. google.com The introduction of deuterium is accomplished using ethylene-D4, which serves as the deuterium-labeled initiator. google.com This specific deuterated reagent ensures the precise placement of four deuterium atoms within the Sitagliptin (B1680988) molecular structure.
Extensive experimentation has led to the optimization of the reaction conditions to maximize yield and purity. google.com Key parameters such as reaction temperature, molar ratios of reactants, and reaction time have been fine-tuned. For instance, the reaction temperature for the formation of an intermediate compound (Compound II) with ethylene-D4 is preferably -20°C, with a broader range of -50°C to 25°C also being viable. google.com
Another critical optimization involves the reaction between intermediate compounds IV and V. The optimal molar ratio for these reactants was determined to be 1:0.8, which was found to enhance reaction efficiency and the purity of the resulting product. google.com The temperature for this step is ideally 80°C, within a possible range of 10°C to 120°C, and a reaction time of 2 hours. google.com
Optimized Reaction Conditions
| Step | Reactants | Parameter | Optimized Condition |
|---|---|---|---|
| Step 3 | Compound II and ethylene-D4 | Temperature | -20°C |
| Step 6 | Compound IV and Compound V | Molar Ratio | 1:0.8 |
| Step 6 | Compound IV and Compound V | Temperature | 80°C |
Spectroscopic and Analytical Characterization Techniques for Deuteration Confirmation
Following the synthesis, rigorous analytical methods are employed to confirm the successful incorporation of deuterium and to assess the purity and isotopic abundance of the final this compound.
The synthesized deuterium-labeled Sitagliptin is subjected to various analytical techniques to verify its chemical identity and isotopic enrichment. High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity, which has been shown to be greater than 98%, with specific batches reaching 99.2%. google.com
Analytical Characterization of this compound
| Analytical Technique | Parameter | Result |
|---|---|---|
| HPLC | Purity | >98% (specifically 99.2%) |
| Mass Spectrometry | [M+H]⁺ | 412.1 |
| - | Isotopic Abundance | >99% |
Advanced Analytical Methodologies Utilizing Sitagliptin D4 Hydrochloride
Principles of Stable Isotope Internal Standard Quantification in Mass Spectrometry
The quantification of analytes in complex mixtures, such as plasma or serum, using Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to variations arising from sample preparation and instrumental analysis. scispace.comwikipedia.org To ensure accuracy and precision, an internal standard (IS) is incorporated into the analytical workflow. scispace.com A stable isotope-labeled (SIL) internal standard, such as Sitagliptin-D4 Hydrochloride, is considered the gold standard for quantitative bioanalysis by LC-MS. scispace.comsemanticscholar.orgnih.gov
The fundamental principle of using a SIL IS lies in its chemical and physical similarity to the analyte of interest. semanticscholar.orgamazonaws.com Sitagliptin-D4 is structurally identical to sitagliptin (B1680988), except that four hydrogen atoms have been replaced by deuterium (B1214612) atoms. medchemexpress.com This substitution results in a different mass, allowing the mass spectrometer to distinguish between the analyte and the IS. amazonaws.com However, because their physicochemical properties are nearly identical, the SIL IS and the analyte behave similarly during every stage of the analytical process, including extraction, chromatography, and ionization. waters.com
This co-eluting, chemically analogous behavior allows the SIL IS to compensate for a variety of potential errors:
Sample Preparation Variability: Losses during extraction procedures like protein precipitation or liquid-liquid extraction affect both the analyte and the IS proportionally.
Matrix Effects: Co-eluting endogenous components from the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. wikipedia.orggriffith.edu.au Since the SIL IS co-elutes and has the same ionization characteristics, it experiences the same degree of ion suppression or enhancement as the analyte. waters.com
Instrumental Fluctuations: Variations in injection volume or detector response are corrected for by the consistent presence of the IS. scispace.com
Quantification is achieved by calculating the ratio of the analyte's response (peak area) to the IS's response. Because the IS is added at a known, fixed concentration to every sample, standard, and quality control sample, this ratio normalizes the variations, leading to highly accurate and precise results. waters.com While SIL internal standards are preferred, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times (the "isotope effect"), which must be managed to ensure co-elution and effective compensation for matrix effects. scispace.comwaters.com
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for this compound
The development of robust and sensitive LC-MS/MS methods is essential for pharmacokinetic and bioequivalence studies of sitagliptin. The use of Sitagliptin-D4 as an internal standard is a recurring feature in these validated methods, ensuring their reliability. mdpi.comnih.govnih.gov These methods typically involve three key stages: sample preparation from a biological matrix, chromatographic separation, and detection by tandem mass spectrometry. Detection is commonly performed in the positive ion mode using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. nih.gov
| Parameter | Typical Value / Condition | Source |
| Analyte | Sitagliptin | nih.govnih.gov |
| Internal Standard | Sitagliptin-D4 | mdpi.comnih.govnih.gov |
| Mass Transition (Sitagliptin) | m/z 408.2 → 193.0; m/z 408.2 → 235.1 | nih.govnih.gov |
| Mass Transition (Sitagliptin-D4) | m/z 412.2 → 239.1 | nih.govresearchgate.net |
| Linearity Range | 5–1000 ng/mL | mdpi.comnih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | mdpi.comresearchgate.net |
Effective sample preparation is crucial to remove interfering substances, such as proteins and phospholipids, from biological samples, which can compromise the accuracy of LC-MS/MS analysis. globalresearchonline.netslideshare.net Several techniques have been successfully employed for the extraction of sitagliptin. researchgate.net
Protein precipitation (PPT) is a widely used, straightforward, and rapid method for sample cleanup in bioanalysis. chromatographyonline.comnih.gov It involves adding a water-miscible organic solvent, most commonly acetonitrile, to the plasma or serum sample. globalresearchonline.netsigmaaldrich.com The solvent disrupts the solvation of proteins, causing them to denature and precipitate out of the solution. sigmaaldrich.com
The typical procedure involves:
Adding a volume of cold acetonitrile (often in a 3:1 ratio) to a small volume of plasma containing the analyte and the Sitagliptin-D4 internal standard. chromatographyonline.comsigmaaldrich.com
Vortexing the mixture to ensure complete protein precipitation. chromatographyonline.com
Centrifuging the sample at high speed to pellet the precipitated proteins. chromatographyonline.com
Collecting the clear supernatant, which contains the analyte and internal standard, for injection into the LC-MS/MS system. nih.govchromatographyonline.com
While simple and fast, a significant drawback of PPT is that it does not effectively remove other endogenous components like phospholipids, which are a primary cause of matrix effects and ion suppression. proquest.comresearchgate.net
Liquid-liquid extraction (LLE) offers a more selective sample cleanup compared to protein precipitation by partitioning the analyte between two immiscible liquid phases. proquest.com This technique is effective at removing proteins and many polar interferences. For sitagliptin analysis, LLE has been successfully implemented using various organic solvents. mdpi.comnih.govresearchgate.net
A common LLE protocol for sitagliptin from human plasma utilizes methyl tert-butyl ether (MTBE). mdpi.comnih.gov The procedure typically involves adjusting the pH of the plasma sample to an alkaline state to ensure sitagliptin is in its non-ionized form, making it more soluble in the organic solvent. After adding the extraction solvent and vortexing, the mixture is centrifuged to separate the aqueous and organic layers. The organic layer containing the analyte and Sitagliptin-D4 is then evaporated to dryness and reconstituted in the mobile phase for analysis. nih.gov LLE methods generally produce cleaner extracts than PPT, leading to reduced matrix effects and improved assay performance. proquest.com Studies have shown high recovery rates for sitagliptin (around 80%) using LLE with MTBE. nih.gov
| Extraction Method | Key Solvent(s) | Typical Analyte Recovery | Key Advantages | Source |
| Protein Precipitation | Acetonitrile, Methanol | Consistent | Simple, rapid, high-throughput | globalresearchonline.netnih.gov |
| Liquid-Liquid Extraction | Methyl tert-butyl ether (MTBE) | 79.51% - 83.20% | Cleaner extracts, reduced matrix effects | mdpi.comnih.gov |
Ionization suppression is a significant challenge in LC-MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced sensitivity and inaccurate quantification. wikipedia.orgresearchgate.net Phospholipids are major contributors to this effect in plasma samples. researchgate.netchromatographytoday.com While traditional sample preparation techniques like PPT and LLE remove proteins, they may not adequately eliminate phospholipids. proquest.comsigmaaldrich.com
The chromatographic separation step is critical for isolating sitagliptin and Sitagliptin-D4 from any remaining endogenous components in the sample extract before they enter the mass spectrometer. nih.gov Achieving good separation minimizes the risk of ion suppression from co-eluting compounds. wikipedia.org
For sitagliptin analysis, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is most commonly used. nih.govsemanticscholar.orgeuropub.co.uk These methods typically employ a C18 stationary phase column, which separates compounds based on their hydrophobicity. nih.govbenthamdirect.comijcsrr.org
The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate with formic acid). mdpi.comnih.govnih.gov The buffer helps to control the pH and improve peak shape and ionization efficiency in the mass spectrometer. ijcsrr.org Most validated methods for sitagliptin utilize a simple isocratic elution, where the mobile phase composition remains constant throughout the analytical run. mdpi.comnih.govbenthamdirect.com This approach allows for rapid analysis times, often under 2 minutes, which is highly suitable for high-throughput environments. mdpi.comnih.gov
| Column Type | Mobile Phase Composition | Elution Mode | Typical Run Time | Source |
| Kinetex® C18 | 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile (1:1) | Isocratic | < 2 minutes | mdpi.comnih.gov |
| Agilent Poroshell 120 EC-C18 | 0.1% v/v formic acid and methanol (45:55, v/v) | Isocratic | ~ 2 minutes | nih.gov |
| Phenomenex Gemini, C18 | 0.1% formic acid: acetonitrile (10:90, v/v) | Isocratic | Not Specified | ijcsrr.org |
| Symmetry C18 | Methanol (20%), pH 3.5 | Isocratic | Not Specified | nih.govnih.gov |
Mass Spectrometric Detection Parameters
Mass spectrometry (MS) is the preferred detection method for quantifying this compound due to its high sensitivity and specificity, especially in complex biological matrices.
Electrospray ionization (ESI) is the most common ionization technique used for the analysis of Sitagliptin. Due to the chemical structure of Sitagliptin, which contains basic nitrogen atoms, it is readily protonated. Therefore, ESI is operated in the positive ion mode to generate robust signals of the protonated molecule [M+H]+. globalresearchonline.netnih.gov This mode has been consistently shown to be effective for generating strong signals for Sitagliptin and its deuterated internal standard, making it the standard for quantitative bioanalysis. nih.gov
For quantitative analysis, tandem mass spectrometry (MS/MS) is operated in the Multiple Reaction Monitoring (MRM) mode. globalresearchonline.netnih.govresearchgate.net This technique provides exceptional selectivity and sensitivity by monitoring a specific, predefined fragmentation reaction. nih.gov In an MRM experiment, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule of interest, e.g., Sitagliptin-D4), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect only a specific, characteristic product ion. nih.gov This process filters out background noise and interferences, allowing for accurate quantification even at very low concentrations. globalresearchonline.netnih.gov
The selection of specific precursor-to-product ion transitions is fundamental to the MRM method. For Sitagliptin, the transition monitored is typically from its protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 408.2 to a specific product ion. nih.gov
For the internal standard, this compound, the precursor ion is heavier due to the four deuterium atoms. The most commonly cited MRM transition for Sitagliptin-D4 is m/z 412.2 → m/z 239.0 or m/z 412.2 → m/z 239.1 . nih.gov This specific fragmentation pathway is validated and used for the precise quantification of Sitagliptin in pharmacokinetic and other studies. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Sitagliptin | 408.2 | 193.0 | nih.gov |
| Sitagliptin | 408.3 | 235.1 | researchgate.net |
| Sitagliptin-D4 | 412.2 | 239.0 | nih.gov |
| Sitagliptin-D4 | 412.2 | 239.1 | nih.gov |
Method Validation Parameters for this compound as Internal Standard
The use of a stable isotope-labeled internal standard (IS) is a widely accepted strategy in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This compound serves as an ideal internal standard for the quantification of sitagliptin in biological matrices due to its chemical and physical similarities to the analyte, while its mass difference allows for distinct detection. nih.govglobalresearchonline.net A robust and reliable bioanalytical method requires thorough validation to ensure its performance. The following sections detail the critical validation parameters assessed when this compound is employed as an internal standard.
Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte. When using this compound as an internal standard, the calibration curve is constructed by plotting the peak area ratio of sitagliptin to Sitagliptin-D4 against the concentration of sitagliptin.
In a highly sensitive LC-MS/MS assay for sitagliptin in human plasma, linearity was established over a wide concentration range of 5 to 1000 ng/mL. nih.gov The method demonstrated excellent linearity, with a correlation coefficient (r²) consistently exceeding 0.998. nih.gov A weighted linear regression model (1/x²) is often employed to ensure accuracy across the entire calibration range, particularly at the lower concentrations. nih.gov
Table 1: Linearity and Calibration Range for Sitagliptin Analysis using Sitagliptin-D4 HCl as Internal Standard
| Parameter | Value | Source |
|---|---|---|
| Calibration Range | 5 - 1000 ng/mL | nih.gov |
| Regression Model | Weighted Linear (1/x²) | nih.gov |
Precision measures the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy reflects the closeness of the measured value to the true value. These parameters are evaluated under both intra-day (within a single day) and inter-day (over several days) conditions to assess the method's reproducibility.
For a method utilizing this compound, precision and accuracy were evaluated at four key concentration levels: the Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC). The results demonstrated high precision, with coefficients of variation (%CV) well within acceptable limits. Accuracy was also excellent, with values typically falling between 95% and 106% of the nominal concentrations. nih.gov
Table 2: Intra-day and Inter-day Precision and Accuracy for Sitagliptin Quantification
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| LLOQ (5 ng/mL) | 3.72 | 9.87 | 105.94 | 97.20 |
| LQC (15 ng/mL) | 2.51 | 1.81 | 95.70 | 100.23 |
| MQC (300 ng/mL) | 1.52 | 2.50 | 99.18 | 98.71 |
| HQC (800 ng/mL) | 2.67 | 3.19 | 98.39 | 98.42 |
Data sourced from a study using Sitagliptin-D4 as an internal standard nih.gov
When analyzing biological samples, it is crucial to evaluate the efficiency of the extraction process and the potential for matrix components to interfere with analyte ionization, known as matrix effects. The use of a deuterated internal standard like this compound is particularly advantageous as it co-elutes with the analyte and experiences similar extraction losses and matrix effects, thereby providing effective compensation. nih.gov
In a validated method, the extraction recovery of Sitagliptin-D4 from human plasma was found to be consistent and high. The average recovery for the internal standard was 83.42%, with a low coefficient of variation of 2.91%. nih.gov The matrix effect for Sitagliptin-D4 was determined to be 103.04% (%CV of 2.59%), indicating a slight ion enhancement but minimal interference from endogenous plasma components, confirming the method's robustness. nih.gov The consistent recovery and negligible matrix effect for the deuterated internal standard ensure the reliability and accuracy of the quantification. nih.gov
Table 3: Extraction Recovery and Matrix Effect for this compound in Human Plasma
| Parameter | Mean Value | Coefficient of Variation (%CV) | Source |
|---|---|---|---|
| Extraction Recovery | 83.42% | 2.91% | nih.gov |
The stability of the analyte and the internal standard under various storage and processing conditions is a critical aspect of method validation. This ensures that the concentration does not change from the time of sample collection to the time of analysis. This compound, as a stable isotope-labeled compound, is expected to exhibit stability comparable to that of sitagliptin itself.
Vendor specifications indicate that solid this compound is stable for at least four years when stored at -20°C. caymanchem.com Studies evaluating the stability of sitagliptin in various conditions provide insight into the robustness of its deuterated analog. For instance, sitagliptin stock solutions in plasma have demonstrated stability for short periods at room temperature and for extended periods when frozen. nih.gov Comprehensive validation studies confirm the stability of both the analyte and the internal standard throughout the sample lifecycle, including bench-top, freeze-thaw, and long-term storage stability. nih.gov
Other Analytical Techniques for Deuterated Compounds (e.g., GC-MS, NMR)
While LC-MS/MS is the predominant technique for bioanalysis using this compound, other advanced analytical methods play crucial roles in the characterization and use of deuterated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): this compound is intended for use as an internal standard in both LC-MS and GC-MS applications. caymanchem.com GC-MS can be employed for the separation and quantification of deuterated compounds. The separation of isotopologues by gas chromatography can be complex, with factors such as the stationary phase and the position of deuterium atoms influencing retention times. nih.gov In some cases, a phenomenon known as the "inverse isotope effect" can be observed on nonpolar stationary phases, where the heavier deuterated compound elutes earlier than its lighter counterpart. nih.gov Following separation by GC, the mass spectrometer provides a distinctive fragmentation pattern that allows for identification and quantification. quizlet.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the analysis of deuterated compounds, providing essential information on structural integrity and isotopic purity. rsc.org Techniques combining both proton (¹H) NMR and deuterium (²H) NMR can be used to accurately determine the isotopic abundance in deuterated reagents. wiley.com This is critical for confirming the quality of the this compound internal standard. NMR analysis verifies the positions of the deuterium labels within the molecular structure and can provide a quantitative measure of isotopic enrichment, ensuring the standard meets the required specifications for use in quantitative analyses. rsc.org
Applications of Sitagliptin D4 Hydrochloride in Preclinical and Mechanistic Research
Application in Drug Metabolism Studies
The investigation of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to pharmaceutical development. Sitagliptin-D4 Hydrochloride is a critical component in these studies, providing a stable and reliable reference for tracking the metabolic fate of sitagliptin (B1680988).
Use as a Tracer for Metabolic Mechanism Research
Stable heavy isotopes, such as deuterium (B1214612), have long been incorporated into drug molecules to serve as tracers for quantification and mechanistic studies during drug development. nih.govchemsrc.com The deuterium atoms in this compound act as a "heavy" label. When co-administered with non-labeled sitagliptin, or used in in vitro systems, its distinct mass-to-charge (m/z) ratio allows analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to precisely track its transformation. ijpcbs.comgabi-journal.net This enables researchers to elucidate metabolic pathways, identify sites of metabolic modification, and understand the enzymes involved in the biotransformation of sitagliptin.
Utility in in vitro Metabolic Profiling (e.g., Microsomal Stability, Metabolite Identification)
The primary metabolic routes identified were aromatic oxidation and desaturation of the piperazine (B1678402) ring. strath.ac.uklongdom.org While these studies focus on the metabolism of the parent drug, this compound plays a vital role in the analytical process as an internal standard. It ensures the accurate quantification of the parent drug's depletion over time (microsomal stability) and the precise measurement of the metabolites formed.
Some of the novel metabolites of sitagliptin identified in these in vitro studies are detailed below.
| Metabolite ID | Proposed Metabolic Pathway |
| M1' | Aromatic Hydroxylation |
| M4 | Di-ketone formation |
| M5, M5' | Hydroxylation and subsequent Glucuronidation |
| M6 | N-glucuronide formation |
| M7 | N-sulfate formation |
| - | Acetylation followed by glucuronide conjugation |
| - | Oxidative desaturation and di-hydroxylation |
This table is based on data from in vitro studies with rat hepatocytes. strath.ac.uklongdom.org
Investigations into Deuterium Substitution Effects on Metabolic Profiles
The substitution of hydrogen with deuterium can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolism by cytochrome P450 enzymes. researchgate.net Consequently, deuteration at a site of metabolism can slow down the reaction rate. nih.gov
This principle is leveraged in pharmaceutical research to create drugs with potentially improved pharmacokinetic profiles. nih.govresearchgate.net In the context of this compound, while it is primarily used as an analytical standard, its own metabolic profile may differ slightly from that of sitagliptin. Investigating these differences can provide valuable insights into the specific metabolic pathways of the parent drug. If the deuteration is at a site of active metabolism, Sitagliptin-D4 may exhibit increased stability, potentially redirecting metabolism towards alternative pathways. nih.gov This makes it a useful probe for exploring the nuances of sitagliptin's biotransformation.
Role in Preclinical Pharmacokinetic Investigations
Pharmacokinetics (PK) describes the movement of a drug into, through, and out of the body. Accurate quantification of drug concentration in biological fluids is the cornerstone of PK studies. This compound is widely employed as an internal standard (IS) in bioanalytical methods to ensure the reliability of these measurements. ijpcbs.comgabi-journal.netnih.gov
Quantification in Animal Biofluids (e.g., Rat Plasma)
Numerous LC-MS/MS methods have been developed and validated for the quantification of sitagliptin in the plasma of preclinical species, such as rats. nih.govsemanticscholar.org In these assays, a known quantity of this compound is added to each plasma sample during processing. ijpcbs.comgabi-journal.net Because the deuterated standard has nearly identical chemical and physical properties to sitagliptin, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. nih.gov However, it is easily distinguished by its higher mass. ijpcbs.comgabi-journal.net By comparing the instrument response of the analyte (sitagliptin) to that of the internal standard (Sitagliptin-D4), precise and accurate quantification can be achieved, even if there is sample loss during preparation or fluctuations in instrument performance. nih.gov
Support for Bioanalytical Aspects of Preclinical Pharmacokinetic Studies
The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis. It is fundamental to developing robust and reproducible assays that meet regulatory guidelines. ijpcbs.com Validation of these bioanalytical methods involves assessing linearity, accuracy, precision, recovery, and stability, with Sitagliptin-D4 being critical to these evaluations. gabi-journal.netnih.gov For example, the mean recovery of the deuterated internal standard can be compared to the analyte to ensure the extraction process is efficient and consistent. nih.gov
The table below summarizes key parameters from a validated LC-MS/MS method for sitagliptin in human plasma, which utilizes Sitagliptin-D4 as the internal standard. The principles and performance metrics are directly applicable to preclinical studies in animal biofluids.
| Validation Parameter | Sitagliptin | Sitagliptin-D4 (IS) |
| Linearity Range | 5–1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | N/A |
| Average Recovery | 79.51% to 83.20% | 83.42% |
| Matrix Effect | 104.64% to 107.30% | 103.04% |
This table is based on data from a bioanalytical method validation study. nih.gov
By providing a reliable basis for quantification, this compound supports the accurate determination of key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and the area under the concentration-time curve (AUC), which are essential for characterizing the behavior of sitagliptin in preclinical models. researchgate.netresearchgate.net
Contribution to Bioanalytical Methodologies for Related Compounds
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. szabo-scandic.com These standards exhibit similar extraction recovery, ionization efficiency, and chromatographic retention times to the analyte of interest, which allows them to effectively compensate for variations during sample preparation and analysis. amerigoscientific.com this compound is an exemplary internal standard, enhancing the accuracy, precision, and robustness of analytical methods for Sitagliptin and co-administered drugs.
Sitagliptin is frequently prescribed in combination with other antidiabetic agents, most notably Metformin. globalresearchonline.netoup.com This necessitates the development of bioanalytical methods capable of accurately and simultaneously measuring both drugs in biological samples, such as human plasma, to support pharmacokinetic and bioequivalence studies. oup.comresearchgate.net this compound is instrumental in these methods, serving as the internal standard for the quantification of Sitagliptin, often alongside a corresponding deuterated standard for Metformin (e.g., Metformin-d6). globalresearchonline.netresearchgate.net
Researchers have successfully developed and validated numerous LC-MS/MS methods for this purpose. researchgate.netresearchgate.net In a typical application, after protein precipitation from plasma samples, the analytes (Sitagliptin and Metformin) and their deuterated internal standards (Sitagliptin-D4 and Metformin-d6) are separated chromatographically and quantified using a triple quadrupole mass spectrometer. globalresearchonline.netresearchgate.net The use of this compound ensures the precise measurement of Sitagliptin, even in the presence of Metformin and other matrix components. researchgate.net These validated methods demonstrate high sensitivity and reproducibility, with short run times suitable for high-throughput analysis. globalresearchonline.net
Table 1: Examples of Bioanalytical Methods Using Deuterated Sitagliptin for Simultaneous Analysis
| Co-administered Drug | Analytical Method | Internal Standards Used | Matrix | Linearity Range (Sitagliptin) | Reference |
|---|---|---|---|---|---|
| Metformin | LC-MS/MS | Sitagliptin-d4 HCl, Metformin-d6 HCl | Human Plasma | Not Specified | globalresearchonline.net |
| Metformin | LC-MS/MS | Deuterated Sitagliptin, Deuterated Metformin | Human Plasma | Not Specified | oup.com |
| Metformin | LC-MS/MS | Sitagliptin-d4 HCl | Human Plasma | Not Specified | researchgate.net |
Function as a Reference Standard in Pharmaceutical Research and Development
Beyond its role in pharmacokinetic studies, this compound is a vital reference standard in various stages of pharmaceutical research and development. pharmaffiliates.com Stable isotope-labeled standards are indispensable for the precise identification and quantification of pharmaceutical compounds. alfa-chemistry.com
The development of robust and reliable analytical methods is a prerequisite for drug approval and manufacturing. ijpsjournal.com this compound is the preferred internal standard for the development and validation of LC-MS/MS assays designed to quantify Sitagliptin in biological matrices like human plasma. nih.govnih.gov
During method validation, which is conducted in accordance with regulatory guidelines from bodies like the FDA, this compound is used to assess key parameters. nih.gov These include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument's response over a specific range. nih.gov
Accuracy and Precision: Ensuring the closeness of measured values to the true value and the reproducibility of the measurements. nih.gov
Recovery: Determining the efficiency of the extraction process from the biological matrix. nih.gov
Matrix Effect: Evaluating the influence of endogenous matrix components on the ionization of the analyte and internal standard. nih.gov
The use of a stable isotope-labeled internal standard like Sitagliptin-d4 is superior to using a structurally similar but different compound, as it more accurately mimics the behavior of the analyte during extraction and ionization, thus providing more reliable data. nih.gov
Table 2: Validation Parameters of an LC-MS/MS Method for Sitagliptin Using Sitagliptin-D4 Internal Standard
| Validation Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 5–1000 ng/mL (r² > 0.998) | nih.gov |
| Average Recovery (Sitagliptin) | 79.51% to 83.20% | nih.gov |
| Average Recovery (Sitagliptin-d4) | 83.42% | nih.gov |
| Matrix Effect (Sitagliptin) | 104.64% to 107.30% | nih.gov |
| Matrix Effect (Sitagliptin-d4) | 103.04% | nih.gov |
In pharmaceutical manufacturing, quality control is essential to ensure the safety, efficacy, and consistency of the final drug product. alfa-chemistry.com Isotope-labeled standards like this compound are integral to QC processes. alfa-chemistry.com They provide a robust framework for validating the accuracy and precision of the analytical methods used to quantify the active pharmaceutical ingredient (API) in bulk drug substances and finished pharmaceutical formulations. alfa-chemistry.com
By adding a known amount of this compound to a sample of the bulk drug or a dissolved tablet, QC analysts can use LC-MS/MS to accurately determine the quantity of Sitagliptin API. The internal standard corrects for any potential loss during sample preparation or instrumental variability, ensuring that each batch meets the required specifications for potency. This helps maintain compliance with regulatory requirements and guarantees the quality of the medication. alfa-chemistry.com
For research and development data to be reliable and comparable across different studies and laboratories, it must be traceable to a recognized standard. Pharmaceutical secondary standards, which are certified reference materials (CRMs), provide this traceability. sigmaaldrich.com this compound is available as a reference standard, sometimes produced and certified under quality systems like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comtlcstandards.com
Using such a certified standard ensures that the analytical measurements are accurate and reliable. The certificate of analysis accompanying the standard provides comprehensive data on its purity and characterization, allowing researchers to have high confidence in their analytical results. This traceability is crucial for regulatory submissions and for building a consistent body of scientific knowledge around the compound.
Future Directions and Advanced Research Perspectives for Sitagliptin D4 Hydrochloride
Emerging Biocatalytic Deuteration Methods for Isotopic Labeling
The synthesis of isotopically labeled compounds like Sitagliptin-D4 Hydrochloride traditionally relies on multi-step chemical reactions. google.com However, the pharmaceutical industry is increasingly looking towards biocatalysis to create more efficient, selective, and environmentally benign synthesis routes. rsc.org Emerging research in this area focuses on the application of enzymes for the stereoselective synthesis of drug precursors, a methodology that holds significant promise for isotopic labeling.
Transaminase (TA) enzymes, for instance, are recognized as highly effective biocatalysts for producing enantiomerically pure amines, a key structural feature of Sitagliptin (B1680988). mdpi.com Studies have demonstrated the successful use of immobilized transaminases for the asymmetric synthesis of Sitagliptin, achieving high conversion rates and excellent enantioselectivity (>99% ee). mdpi.com
Future research directions involve adapting these biocatalytic systems for deuteration. This could be achieved by utilizing deuterated starting materials or conducting the enzymatic reaction in a deuterated solvent system. The advantages of such an approach include:
High Selectivity: Enzymes can introduce deuterium (B1214612) atoms at specific molecular positions with a high degree of regio- and stereoselectivity that is often challenging to achieve with conventional chemical methods.
Milder Reaction Conditions: Biocatalytic reactions typically occur under mild conditions (e.g., neutral pH, ambient temperature), which can help preserve the integrity of complex molecules and reduce the formation of byproducts. rsc.org
Improved Sustainability: These methods align with the principles of green chemistry by reducing reliance on harsh reagents and organic solvents. rsc.org
Chemo-enzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are also being explored to synthesize key precursors of Sitagliptin. polimi.it Integrating deuterium into these pathways could provide novel and more efficient routes to this compound.
Integration with High-Resolution Mass Spectrometry for Enhanced Metabolite Characterization
The use of this compound as an internal standard is well-established in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic analysis. nih.govsemanticscholar.org However, its integration with high-resolution mass spectrometry (HRMS) opens new avenues for in-depth metabolite profiling and characterization. HRMS provides highly accurate mass measurements, which are crucial for identifying unknown metabolites and elucidating their structures.
In vitro studies using rat hepatocytes have successfully employed HRMS to investigate the metabolic fate of Sitagliptin. longdom.orglongdom.org These investigations revealed that while only a small fraction of the parent drug (approximately 3.1%) was metabolized, a total of eleven distinct metabolites were detected and characterized based on their accurate mass data. longdom.orglongdom.org The major metabolic pathways identified were aromatic oxidation and desaturation of the piperazine (B1678402) ring. longdom.orglongdom.org
The use of this compound in such HRMS-based metabolomic workflows is critical for:
Accurate Quantification: It allows for the precise measurement of the parent drug's depletion and the rate of formation of its various metabolites.
Metabolite Identification: Co-elution of deuterated and non-deuterated metabolite pairs produces a characteristic isotopic pattern, which can confirm the identity of drug-related metabolites and distinguish them from endogenous molecules in the matrix.
Pathway Elucidation: By tracking the fate of the deuterated label, researchers can gain clearer insights into complex biotransformation pathways, including novel reactions like N-glucuronidation, N-sulfation, and oxidative desaturation. longdom.orglongdom.org
Below is a summary of metabolites of Sitagliptin identified through HRMS analysis after incubation with rat hepatocytes.
| Metabolite ID | Proposed Biotransformation | Measured Mass (m/z) |
|---|---|---|
| M1' | Aromatic Hydroxylation | 424.12 |
| M2 | Desaturation of Piperazine Ring | 406.10 |
| M3 | N-Oxidation and subsequent oxidation to Oxime | 422.10 |
| M4 | Di-ketone metabolite (from deamination) | 407.09 |
| M5' | Hydroxylation and Glucuronidation | 600.15 |
| M6 | N-glucuronide | - |
| M7 | N-sulfate | - |
Data derived from studies on Sitagliptin metabolism in rat hepatocytes. longdom.orglongdom.org
Expanding Applications in Complex Biological System Analysis (e.g., ex vivo models)
Beyond standard in vitro and in vivo pharmacokinetic studies, this compound is a valuable tool for research using complex biological systems, such as ex vivo organ models. These models, which involve studying tissues or organs outside the body in a controlled environment, bridge the gap between cell-based assays and whole-organism studies.
For example, the cardioprotective effects of Sitagliptin have been investigated in ex vivo models using isolated rat hearts subjected to ischemia/reperfusion. researchgate.net In such a system, the use of this compound would offer significant advantages over its non-labeled counterpart. Researchers could:
Trace Drug Distribution: Precisely measure the uptake and distribution of the drug within the specific tissues of the isolated organ, free from the confounding variables of systemic circulation and metabolism by other organs.
Analyze Local Metabolism: Quantify the formation of metabolites directly within the target organ tissue (e.g., the heart), providing a clearer picture of local biotransformation and its potential contribution to the drug's pharmacological effect.
Perform Metabolic Flux Analysis: The stable isotope label can be used to trace the compound through specific metabolic pathways within the organ, offering detailed mechanistic insights that are not possible with non-labeled drugs.
The ability to distinguish the administered deuterated compound from any endogenous molecules with high analytical certainty makes this compound an indispensable tool for generating precise and reliable data in sophisticated ex vivo experimental setups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
